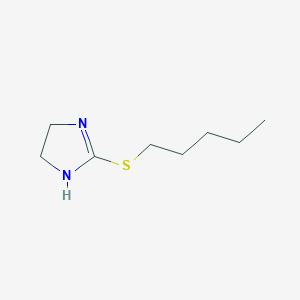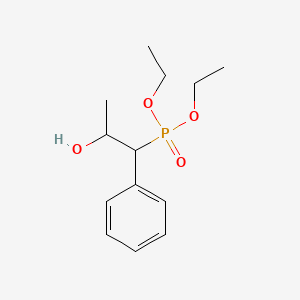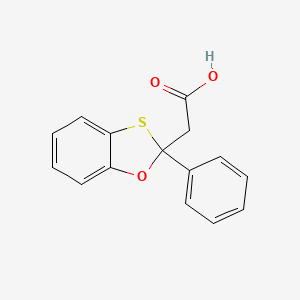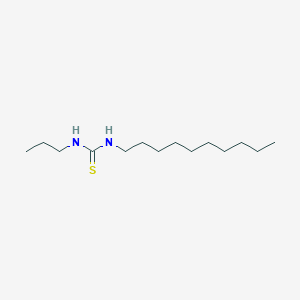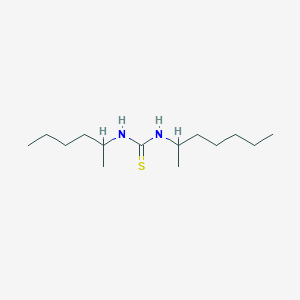
tert-Butanol DMPFPS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butanol DMPFPS, also known as tert-Butanol, is a tertiary alcohol with the chemical formula C4H10O. It is a colorless solid that melts near room temperature and has a camphor-like odor. tert-Butanol is commonly used as a solvent and an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butanol can be synthesized through the acid-catalyzed hydration of isobutene. This process involves the addition of water to isobutene in the presence of an acidic ion-exchange resin at temperatures ranging from 30 to 120 degrees Celsius .
Industrial Production Methods: Industrially, tert-Butanol is produced as a byproduct of the propylene oxide production process. It can also be obtained through the catalytic hydration of isobutylene or by a Grignard reaction between acetone and methylmagnesium chloride .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butanol can be oxidized to tert-butyl hydroperoxide using hydrogen peroxide as the oxidizing agent.
Reduction: It can be reduced to isobutane using hydrogen gas in the presence of a metal catalyst.
Substitution: tert-Butanol can undergo substitution reactions with halogens to form tert-butyl halides.
Major Products: The major products formed from these reactions include tert-butyl hydroperoxide, isobutane, and tert-butyl halides .
Applications De Recherche Scientifique
tert-Butanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which tert-Butanol exerts its effects involves its interactions with proteins and other biomolecules. Molecular dynamics simulations have shown that tert-Butanol tends to accumulate near positively charged residues on the surface of peptides, leading to protein denaturation . This property is utilized in the lyophilization process to stabilize proteins and other biopharmaceutical products .
Comparaison Avec Des Composés Similaires
tert-Butanol is similar to other butanol isomers, such as 1-butanol, 2-butanol, and isobutanol. tert-Butanol is unique due to its tertiary structure, which makes it more resistant to oxidation and more effective as a solvent and reagent in organic synthesis . Other similar compounds include tert-butyl alcohol and trimethyl carbinol .
Conclusion
tert-Butanol DMPFPS is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties make it an essential reagent in various chemical reactions and a valuable component in the formulation of biopharmaceutical products.
Propriétés
Numéro CAS |
62394-63-2 |
|---|---|
Formule moléculaire |
C12H15F5OSi |
Poids moléculaire |
298.32 g/mol |
Nom IUPAC |
dimethyl-[(2-methylpropan-2-yl)oxy]-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C12H15F5OSi/c1-12(2,3)18-19(4,5)11-9(16)7(14)6(13)8(15)10(11)17/h1-5H3 |
Clé InChI |
LOXKSRZHDICMDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


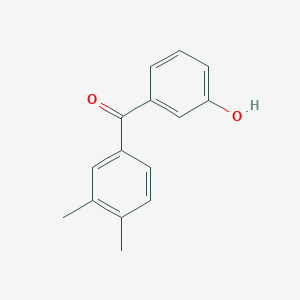
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
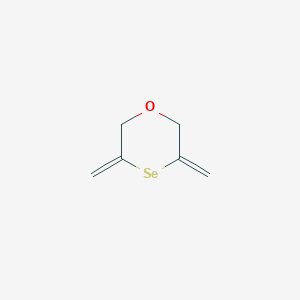
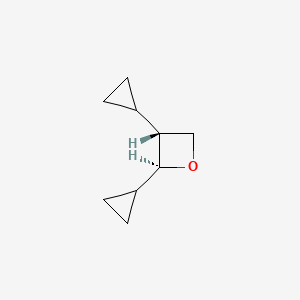
methanone](/img/structure/B14516511.png)
